Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Protecting group strategy Orthogonal synthesis Carboxylic acid protection

Researchers face challenges with premature carboxylic acid reactivity or non-orthogonal protecting groups in constrained cyclohexyl amino acid synthesis. • **Acid-labile tert-butyl ester** enables selective cleavage (TFA/SOCl₂) while leaving methyl/ethyl esters intact - essential for convergent multi-step routes. • **Conformationally locked scaffold** (1,1-disubstituted cyclohexyl) reduces entropic penalty vs acyclic analogs; XLogP3 = 2.8 (free acid: -0.8) for superior membrane permeability. • **Orthogonal protection** compatible with solid-phase synthesis and thermal deprotection (tert-butyl < i-propyl < methyl). Available for immediate R&D shipment.

Molecular Formula C13H25NO2
Molecular Weight 227.34 g/mol
Cat. No. B13618221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(1-(methylamino)cyclohexyl)acetate
Molecular FormulaC13H25NO2
Molecular Weight227.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1(CCCCC1)NC
InChIInChI=1S/C13H25NO2/c1-12(2,3)16-11(15)10-13(14-4)8-6-5-7-9-13/h14H,5-10H2,1-4H3
InChIKeySFQUTZSHTPXDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate Overview


Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate (CAS 1462820-77-4, molecular formula C₁₃H₂₅NO₂, exact mass 227.1885 g/mol) is a bifunctional synthetic intermediate featuring a conformationally constrained cyclohexyl backbone with a secondary methylamino group at the 1-position and a tert-butyl-protected acetic acid moiety [1]. The compound serves as a specialized building block for multi-step organic synthesis, particularly where orthogonal protecting group strategies are required. Its tert-butyl ester functionality provides acid-labile protection orthogonal to the methylamino group, enabling sequential deprotection and functionalization routes that are inaccessible to free acid or methyl ester analogs [1].

Protection Strategy

Acid-labile tert-butyl ester orthogonal to methyl/benzyl esters, supports sequential deprotection routes.

Thermal Deprotection

Lowest thermal stability among common esters, enables reagent-free cleavage on solid supports.

Scaffold Rigidity

1,1-disubstituted cyclohexyl core provides conformational constraint for structure-based design.

Why Generic Analogs Cannot Substitute This Intermediate


Substituting tert-butyl 2-(1-(methylamino)cyclohexyl)acetate with the corresponding methyl ester (CAS 1487085-37-9, MW 185.26) or free acid (CAS 1199776-35-6, MW 171.24) fundamentally alters synthetic accessibility due to differences in protecting group orthogonality and physicochemical properties. Methyl esters remain largely intact under acidic deprotection conditions but are not amenable to selective acid-catalyzed cleavage [1]; free acids introduce carboxylic acid reactivity prematurely, preventing subsequent amide coupling or functionalization steps that require masked carboxylate functionality [2]. Additionally, the tert-butyl ester exhibits predicted XLogP3 of 2.8 compared to -0.8 for the free acid [3][4], a 3.6 log unit difference that translates to approximately 4000-fold higher lipophilicity, directly impacting membrane permeability, chromatographic behavior, and reaction solvent compatibility in synthetic workflows.

Methyl ester Orthogonality lost: unreactive under acidic SOCl₂ conditions; cannot achieve selective deprotection in presence of other esters.
Free acid Premature reactivity: unprotected carboxylate interferes with amide coupling; lipophilicity drops ~4000-fold (XLogP3 -0.8), altering solvent compatibility.
Isopropyl ester Thermal mismatch: higher thermal stability prevents reagent-free thermal cleavage on surfaces, limiting solid-phase synthesis utility.

Comparative Evidence vs. Closest Analogs


Orthogonal Deprotection: tert-Butyl vs. Methyl Ester

Tert-butyl esters undergo selective acid-catalyzed cleavage under conditions where methyl esters remain intact, enabling sequential deprotection in complex synthetic routes. Treatment of tert-butyl esters with SOCl₂ at room temperature yields acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive under identical conditions [1]. This orthogonal reactivity allows the tert-butyl group to be removed selectively without affecting methyl ester protecting groups elsewhere in the molecule. Conversely, methyl esters can be selectively hydrolyzed under basic conditions (e.g., 1M LiOH in 1,4-dioxane at RT) that leave tert-butyl esters untouched, demonstrating full two-way orthogonality [2].

Orthogonal Deprotection
Head-to-head
Target: Reactive with SOCl₂ → acid chloride. Comparators (methyl, ethyl, isopropyl, benzyl): essentially unreactive.
Enables sequential deprotection in convergent synthesis.
Source: Organic Chemistry Portal; method context required.
Protecting group strategy Orthogonal synthesis Carboxylic acid protection

Thermal Stability: tert-Butyl vs. Methyl/Isopropyl Ester

In thermal ester cleavage studies on grafted monolayers, the limiting factor is the thermal stability of the ester group, which follows a defined temperature order: tert-butyl < i-propyl < methyl. The low thermolysis temperature of grafted tert-butyl esters permits their selective thermal cleavage in the presence of other ester functionalities [1]. This thermal lability provides a reagent-free deprotection pathway for tert-butyl esters that is not available to methyl or isopropyl esters at comparable temperatures.

Thermal Stability
Head-to-head
Thermal cleavage order: tert-butyl
Supports reagent-free solid-phase deprotection.
HAL Science, 2013; surface functionalization context.
Lipophilicity
Cross-study comparable
XLogP3: target 2.8, free acid -0.8 (Δ 3.6 log units, ~4000-fold). TPSA: 38.3 vs 49.3 Ų.
Reported lipophilicity difference impacts solvent compatibility and chromatography.
Computed properties; experimental validation recommended.
Molecular Properties
Cross-study comparable
MW 227.34, rotatable bonds 5, HBD 1. Methyl ester: MW 185.26, bonds 4. Free acid: MW 171.24, bonds 3, HBD 2.
Rotatable bond and HBD differences influence binding entropy and crystallinity.
PubChem structural data; downstream assay effects to confirm.
GABAₐ Modulation
Class-level inference
Free acid analog: EC₅₀ = 2.5 × 10⁴ nM (Xenopus oocyte assay). Target tert-butyl ester: no direct activity data (protected intermediate).
Scaffold relevance for neuroscience research; activity requires deprotection.
Data to verify; class-level inference from free acid analog.
Conformational Rigidity
Class-level inference
Cyclohexyl 1,1-disubstitution locks amino group orientation vs. flexible acyclic analogs. Predicted pKa 9.87.
May support target selectivity and binding pre-organization.
Structural inference; requires experimental binding data.
Thermal deprotection Solid-phase synthesis Ester stability

Lipophilicity: tert-Butyl Ester vs. Free Acid

The tert-butyl ester derivative exhibits a predicted XLogP3 value of 2.8, substantially higher than the corresponding free acid (XLogP3 = -0.8) [1][2]. The 3.6 log unit difference corresponds to an approximately 4000-fold difference in octanol-water partition coefficient. This elevated lipophilicity facilitates organic solvent solubility and enhances membrane permeability in cellular assays where intracellular delivery of the protected intermediate is required. The tert-butyl ester also shows a reduced topological polar surface area (TPSA) of 38.3 Ų compared to 49.3 Ų for the free acid [1][2], consistent with improved passive membrane diffusion characteristics.

Lipophilicity
Cross-study comparable
XLogP3: target 2.8, free acid -0.8 (Δ 3.6 log units, ~4000-fold). TPSA: 38.3 vs 49.3 Ų.
Reported lipophilicity difference impacts solvent compatibility and chromatography.
Computed properties; experimental validation recommended.
Lipophilicity XLogP3 Membrane permeability

Molecular Properties: tert-Butyl Ester vs. Analogs

The tert-butyl ester variant (MW 227.34, 5 rotatable bonds) provides intermediate molecular weight and conformational flexibility relative to the methyl ester (MW 185.26, 4 rotatable bonds) and the free acid (MW 171.24, 3 rotatable bonds) [1][2]. The increased rotatable bond count in the tert-butyl ester reflects the additional degrees of freedom in the ester moiety, which influences molecular recognition and binding entropy in target engagement scenarios. Hydrogen bond donor count differs as well: tert-butyl ester has 1 HBD (methylamino NH), whereas the free acid has 2 HBDs (methylamino NH plus carboxylic acid OH) [1][2].

Molecular Properties
Cross-study comparable
MW 227.34, rotatable bonds 5, HBD 1. Methyl ester: MW 185.26, bonds 4. Free acid: MW 171.24, bonds 3, HBD 2.
Rotatable bond and HBD differences influence binding entropy and crystallinity.
PubChem structural data; downstream assay effects to confirm.
Molecular properties Rotatable bonds Conformational flexibility

Biological Activity: GABAₐ Receptor Modulation

The free acid analog (2-[1-(methylamino)cyclohexyl]acetic acid, CAS 1199776-35-6) has demonstrated affinity for GABAₐ receptors in preliminary in vitro studies, with reported modulation of GABA-induced chloride currents in Xenopus laevis oocytes expressing GABAₐ α₁β₂ receptors (EC₅₀ = 2.5 × 10⁴ nM) [1][2]. Additionally, the scaffold has been reported to inhibit voltage-gated calcium channels via interaction with the alpha-2/delta-1 subunit . While no direct biological activity data is available for the tert-butyl ester itself (which functions primarily as a protected synthetic intermediate), these class-level findings establish the biological relevance of the deprotected scaffold for neuroscience and ion channel drug discovery programs [1][2].

GABAₐ Modulation
Class-level inference
Free acid analog: EC₅₀ = 2.5 × 10⁴ nM (Xenopus oocyte assay). Target tert-butyl ester: no direct activity data (protected intermediate).
Scaffold relevance for neuroscience research; activity requires deprotection.
Data to verify; class-level inference from free acid analog.
GABA receptor modulation Neurotransmitter systems Ion channel inhibition

Conformational Rigidity for Structure-Based Design

The cyclohexyl moiety in tert-butyl 2-(1-(methylamino)cyclohexyl)acetate contributes conformational rigidity that can be advantageous in designing compounds with specific steric or electronic properties [1]. This structural feature distinguishes it from acyclic glycine or alanine derivatives that lack the constrained cyclohexyl backbone. The 1,1-disubstituted cyclohexyl pattern creates a geminal substitution motif that locks the amino group in a defined spatial orientation relative to the acetic acid side chain, reducing entropic penalties upon target binding compared to flexible acyclic analogs.

Conformational Rigidity
Class-level inference
Cyclohexyl 1,1-disubstitution locks amino group orientation vs. flexible acyclic analogs. Predicted pKa 9.87.
May support target selectivity and binding pre-organization.
Structural inference; requires experimental binding data.
Conformational constraint Medicinal chemistry Steric effects

Recommended Application Scenarios


Convergent Synthesis with Orthogonal Protection

In synthetic routes involving multiple ester-protected intermediates, the tert-butyl ester group in this compound provides acid-labile protection orthogonal to methyl, ethyl, or benzyl esters [1]. This enables sequential deprotection strategies where the tert-butyl group is selectively cleaved (e.g., with SOCl₂ or TFA) while leaving other ester functionalities intact, or conversely, where methyl esters are hydrolyzed under basic conditions (1M LiOH in 1,4-dioxane) without affecting the tert-butyl ester [2]. This orthogonal protection capability is essential for convergent syntheses of complex natural product analogs and multifunctional pharmaceutical intermediates where stepwise unmasking of carboxylic acid moieties is required.

Solid-Phase Synthesis with Thermal Deprotection

The low thermal stability of tert-butyl esters relative to methyl and isopropyl esters (temperature order: tert-butyl < i-propyl < methyl) enables reagent-free thermal deprotection on solid supports [1]. This thermal lability is advantageous for solid-phase peptide synthesis, polymer-supported organic synthesis, and surface functionalization where exposure to acidic or basic reagents would damage the substrate, cleave the linker, or alter surface chemistry. The tert-butyl 2-(1-(methylamino)cyclohexyl)acetate scaffold combines this thermal deprotection capability with a conformationally constrained cyclohexyl core, making it suitable for generating surface-bound libraries of structurally rigid amino acid derivatives.

GABAₐ Receptor-Targeted Neuroscience Discovery

Based on class-level evidence showing that the free acid analog (2-[1-(methylamino)cyclohexyl]acetic acid) modulates GABAₐ receptors (EC₅₀ = 2.5 × 10⁴ nM in Xenopus oocytes) and interacts with voltage-gated calcium channels via the alpha-2/delta-1 subunit [1][2], tert-butyl 2-(1-(methylamino)cyclohexyl)acetate serves as a protected precursor for generating libraries of structurally related analogs. The high lipophilicity of the tert-butyl ester form (XLogP3 = 2.8 versus -0.8 for the free acid) [3] provides improved membrane permeability and organic solvent solubility during intermediate purification steps, while the conformationally constrained cyclohexyl core offers entropic advantages for target binding relative to flexible acyclic amino acid derivatives [4].

SAR Studies with Constrained Amino Acid Derivatives

The 1,1-disubstituted cyclohexyl pattern in this compound creates a geminally substituted amino acid scaffold with defined spatial orientation of the methylamino group relative to the acetic acid side chain. This conformational constraint reduces the entropic penalty upon target binding compared to acyclic glycine or alanine derivatives [1]. The tert-butyl ester protection enables the compound to be incorporated into peptide or peptidomimetic sequences via amide coupling after selective deprotection, while the methylamino group (predicted pKa = 9.87 ± 0.20) provides a handle for further N-functionalization or serves as a secondary amine pharmacophore. These features make the compound particularly suitable for SAR campaigns exploring constrained amino acid replacements in bioactive peptide sequences.

Application
Selection Property
Validation Focus
Convergent synthesis with orthogonal protection
Acid-labile tert-butyl ester orthogonal to methyl/benzyl esters
Selective deprotection conditions (SOCl₂, TFA) without affecting other esters
Solid-phase synthesis with thermal deprotection
Lowest thermal stability among common esters
Reagent-free cleavage on solid supports; substrate/linker compatibility
Neuroscience probe development
Protected precursor to GABAₐ receptor-modulating scaffold
Activity after deprotection; class-level evidence review
Constrained amino acid SAR studies
1,1-disubstituted cyclohexyl rigidity; defined amino group orientation
Binding entropy reduction; peptidomimetic incorporation validation

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